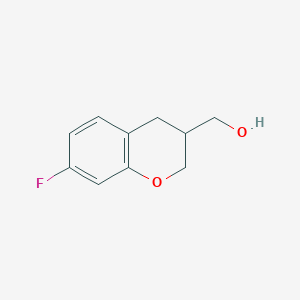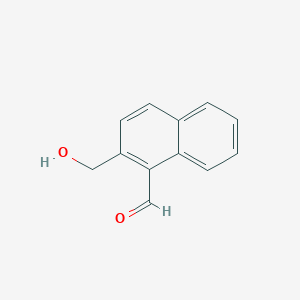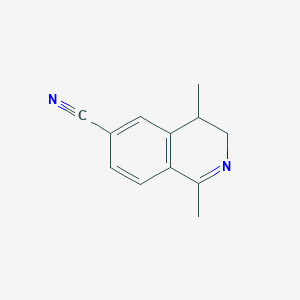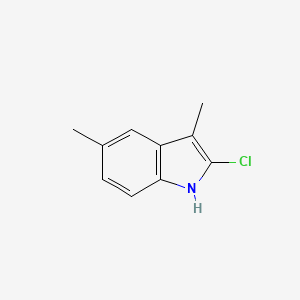
(7-Fluorochroman-3-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Fluorochroman-3-YL)methanol is an organic compound that belongs to the class of chromans. Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring. The presence of a fluorine atom at the 7th position and a methanol group at the 3rd position makes this compound unique. It is used in various chemical and pharmaceutical applications due to its distinctive structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-Fluorochroman-3-YL)methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable chroman derivative.
Methanol Group Introduction: The methanol group at the 3rd position can be introduced through a Grignard reaction. This involves the reaction of a suitable Grignard reagent with a chroman derivative, followed by hydrolysis to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(7-Fluorochroman-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or hydrocarbon.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of (7-Fluorochroman-3-YL)aldehyde or (7-Fluorochroman-3-YL)carboxylic acid.
Reduction: Formation of (7-Fluorochroman-3-YL)alcohol or (7-Fluorochroman-3-YL)hydrocarbon.
Substitution: Formation of various substituted chroman derivatives.
Applications De Recherche Scientifique
(7-Fluorochroman-3-YL)methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (7-Fluorochroman-3-YL)methanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methanol group influences its reactivity and binding affinity to biological targets. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways and altering cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
(7-Chlorochroman-3-YL)methanol: Similar structure with a chlorine atom instead of fluorine.
(7-Bromochroman-3-YL)methanol: Similar structure with a bromine atom instead of fluorine.
(7-Methylchroman-3-YL)methanol: Similar structure with a methyl group instead of fluorine.
Uniqueness
(7-Fluorochroman-3-YL)methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms are known to enhance the stability, lipophilicity, and bioavailability of organic compounds, making this compound a valuable compound in various applications.
Propriétés
Formule moléculaire |
C10H11FO2 |
|---|---|
Poids moléculaire |
182.19 g/mol |
Nom IUPAC |
(7-fluoro-3,4-dihydro-2H-chromen-3-yl)methanol |
InChI |
InChI=1S/C10H11FO2/c11-9-2-1-8-3-7(5-12)6-13-10(8)4-9/h1-2,4,7,12H,3,5-6H2 |
Clé InChI |
JTWYNPSSLKTGKZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(COC2=C1C=CC(=C2)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde](/img/structure/B11909874.png)
![4-Aminofuro[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11909886.png)


![(5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B11909902.png)




![1H-Pyrrolo[2,3-D]pyrimidine-4-carbonyl chloride](/img/structure/B11909932.png)



